
4-(Trifluoromethoxy)benzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Trifluoromethoxy)benzophenone, also known as 4-(CF3O)benzophenone, is a synthetic organic compound that has been used in a wide range of scientific applications. It is a colorless crystalline solid with a melting point of 63 to 65 °C and a boiling point of 230 to 232 °C. This compound is a versatile reagent that has been used in a variety of organic synthesis reactions, as well as in the production of pharmaceuticals and other compounds. It is also an important intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.
Wissenschaftliche Forschungsanwendungen
4-(Trifluoromethoxy)benzophenone(Trifluoromethoxy)benzophenone has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of pharmaceuticals, dyes, and agrochemicals. It has also been used in the synthesis of organometallic compounds, as well as in the synthesis of polymers. Additionally, it has been used as a catalyst in the synthesis of polymers, and as a precursor for the synthesis of other compounds.
Wirkmechanismus
4-(Trifluoromethoxy)benzophenone(Trifluoromethoxy)benzophenone is an electron-rich compound that can act as a Lewis acid. It can also act as a nucleophile, which means that it can donate electrons to form a new bond. This compound can also act as a catalyst, which means that it can accelerate the rate of a reaction without being consumed in the reaction.
Biochemical and Physiological Effects
4-(Trifluoromethoxy)benzophenone(Trifluoromethoxy)benzophenone is not known to have any significant biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
4-(Trifluoromethoxy)benzophenone(Trifluoromethoxy)benzophenone is a useful reagent in the laboratory. It is relatively stable and can be stored for extended periods of time. It is also relatively easy to handle, as it is a colorless crystalline solid. However, it is also a relatively expensive reagent, and it can react with certain compounds, such as acids, to form potentially hazardous products.
Zukünftige Richtungen
There are a number of potential future directions for 4-(Trifluoromethoxy)benzophenone(Trifluoromethoxy)benzophenone. It could be used as a catalyst in the synthesis of polymers, and as a precursor for the synthesis of other compounds. It could also be used as a reagent in the synthesis of pharmaceuticals, dyes, and agrochemicals. Additionally, it could be used in the synthesis of organometallic compounds, and as a catalyst in the synthesis of polymers. Finally, it could be studied further to determine its potential biochemical and physiological effects.
Synthesemethoden
4-(Trifluoromethoxy)benzophenone(Trifluoromethoxy)benzophenone is typically synthesized via the Williamson ether synthesis reaction. This reaction involves the reaction of a primary alcohol with an alkyl halide. In this reaction, the alkyl halide is typically a trifluoromethoxybenzoyl chloride, which is then reacted with a primary alcohol to yield 4-(Trifluoromethoxy)benzophenone(trifluoromethoxy)benzophenone. Other methods of synthesis include the Vilsmeier-Haack reaction, the Wittig reaction, and the Curtius rearrangement.
Eigenschaften
IUPAC Name |
phenyl-[4-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2/c15-14(16,17)19-12-8-6-11(7-9-12)13(18)10-4-2-1-3-5-10/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STOWCRIOPXSHIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethoxy)benzophenone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

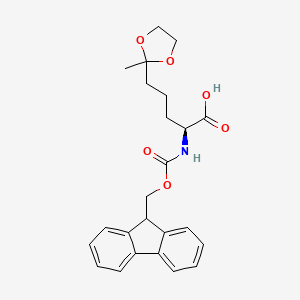
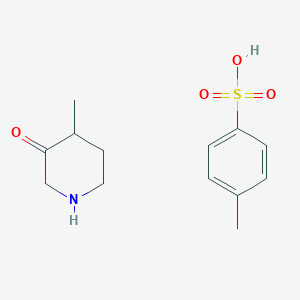
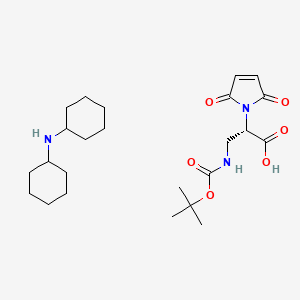
![3,3',4'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B6302167.png)

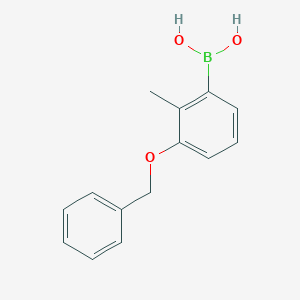
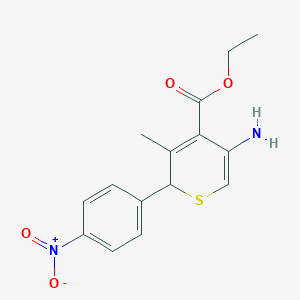
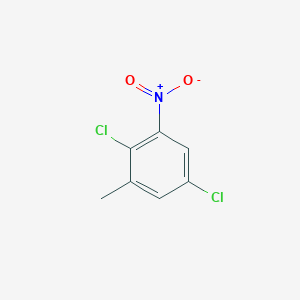
![7-[4-(Tetrahydro-pyran-2-yloxy)-phenyl]-pyrido[2,3-d]pyrimidin-2-ylamine](/img/structure/B6302210.png)




